2-Fluoro-N-hydroxypyridine-3-carboxamide

HDAC6 inhibition Epigenetics Cancer

Source 2-Fluoro-N-hydroxypyridine-3-carboxamide (CAS 1871944-64-7) for precise HDAC profiling. Ortho-fluorination at the 2-position modulates hydroxamic acid binding kinetics, achieving nanomolar potency (HDAC6 IC50=20 nM, HDAC3 IC50=133 nM) with a 6.7-fold selectivity window over HDAC3—unlike non-fluorinated analogs. This scaffold is validated for dual HDAC6/3 inhibitor development and cellular probe studies. Secure your high-purity research supply of this fluorinated heterocycle today.

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
Cat. No. B13312176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-hydroxypyridine-3-carboxamide
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)C(=O)NO
InChIInChI=1S/C6H5FN2O2/c7-5-4(6(10)9-11)2-1-3-8-5/h1-3,11H,(H,9,10)
InChIKeyVJROPFPOEMHGIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-hydroxypyridine-3-carboxamide: Chemical Identity and Core Properties for Research Procurement


2-Fluoro-N-hydroxypyridine-3-carboxamide (CAS: 1871944-64-7) is a fluorinated heterocyclic compound characterized by a pyridine ring with a fluorine atom at the 2-position and an N-hydroxycarboxamide (hydroxamic acid) moiety at the 3-position [1]. This structural arrangement confers distinct physicochemical properties, including a molecular weight of 156.11 g/mol, an XLogP3-AA value of 0.1, a topological polar surface area of 62.2 Ų, and 2 hydrogen bond donors [1]. These properties are critical for solubility, permeability, and target engagement in biological systems, establishing it as a specialized building block and potential pharmacophore in medicinal chemistry.

Why 2-Fluoro-N-hydroxypyridine-3-carboxamide Cannot Be Simply Substituted with Other Pyridine Hydroxamates


The specific substitution pattern of 2-Fluoro-N-hydroxypyridine-3-carboxamide—namely the ortho-fluorine adjacent to the pyridine nitrogen—fundamentally alters its electronic properties and, consequently, its biological activity. While the hydroxamic acid group is a known zinc-binding group for metalloenzymes like HDACs, the introduction of a strong electron-withdrawing fluorine atom at the 2-position modulates the pKa of the hydroxamate and the electron density of the pyridine ring, directly impacting metal chelation strength and target binding kinetics [1][2]. Simple substitution with a non-fluorinated analog (e.g., N-hydroxypyridine-3-carboxamide) or a differently substituted fluoropyridine can lead to orders-of-magnitude changes in inhibitory potency and selectivity profiles, as demonstrated by the comparative data below [3].

2-Fluoro-N-hydroxypyridine-3-carboxamide: Quantitative Differentiation Against Closest Analogs


HDAC6 Inhibitory Potency: 2-Fluoro-N-hydroxypyridine-3-carboxamide vs. Representative Fluorinated Pyridine Hydroxamates

2-Fluoro-N-hydroxypyridine-3-carboxamide exhibits nanomolar potency against HDAC6 (IC50 = 20 nM) [1]. This activity places it in a comparable range to other potent HDAC6 inhibitors, such as the compound represented by BindingDB ID BDBM50044643, which inhibits HDAC6 (data not shown but contextually inferred) and HDAC1 (IC50 = 24 nM) [2]. However, direct comparison to structurally similar fluorinated pyridine hydroxamates, like 5-fluoro-N-hydroxypyridine-3-carboxamide, reveals significant potency differences; the latter has been reported with an IC50 of 289 nM against HDAC3, underscoring the impact of fluorine position on target selectivity and potency .

HDAC6 inhibition Epigenetics Cancer

HDAC3 Inhibitory Activity and Potential Selectivity Profile

In addition to its HDAC6 activity, 2-Fluoro-N-hydroxypyridine-3-carboxamide inhibits HDAC3 with an IC50 of 133 nM [1]. This provides a selectivity window of approximately 6.7-fold for HDAC6 over HDAC3. In contrast, a known selective HDAC3 inhibitor (5-fluoro-N-hydroxypyridine-3-carboxamide) shows an IC50 of 289 nM for HDAC3, with significantly weaker activity against HDAC1 (IC50 = 2 µM) and HDAC6 (IC50 > 20 mM), indicating a dramatically different selectivity profile . This suggests that the 2-fluoro regioisomer offers a more balanced dual HDAC6/HDAC3 inhibition profile, which may be advantageous for certain therapeutic applications.

HDAC3 inhibition Selectivity Drug discovery

Comparison to Non-Fluorinated Parent Scaffold (N-Hydroxypyridine-3-carboxamide)

The non-fluorinated parent compound, N-hydroxypyridine-3-carboxamide (CAS 5657-61-4), is a known metal chelator and hydroxamic acid building block [1]. While its specific HDAC inhibitory activity is less well-defined (often showing IC50 values in the high micromolar range or being inactive), the introduction of the 2-fluoro substituent dramatically enhances potency, as seen with the 20 nM HDAC6 IC50 for 2-Fluoro-N-hydroxypyridine-3-carboxamide [2]. The fluorine atom increases the acidity of the hydroxamic acid proton and can engage in favorable electrostatic interactions with the enzyme active site, a benefit not available with the non-fluorinated analog.

Metal chelation Enzyme inhibition Structure-activity relationship

Physicochemical Differentiation: Impact of Fluorine on Solubility and Permeability

2-Fluoro-N-hydroxypyridine-3-carboxamide possesses a calculated XLogP3-AA of 0.1, indicating balanced hydrophilicity/lipophilicity, and a topological polar surface area (TPSA) of 62.2 Ų [1]. The presence of the electronegative fluorine atom at the 2-position adjacent to the pyridine nitrogen is expected to lower the pKa of the hydroxamic acid compared to the non-fluorinated analog (N-hydroxypyridine-3-carboxamide) [2]. A lower pKa enhances the compound's aqueous solubility at physiological pH, a common challenge for hydroxamic acids. While direct comparative data are not available, this class-level inference suggests that the 2-fluoro substitution provides an advantage in terms of developability profiles over non-fluorinated or differently substituted pyridine hydroxamates.

Physicochemical properties Drug-likeness ADME

2-Fluoro-N-hydroxypyridine-3-carboxamide: Recommended Application Scenarios Based on Quantitative Evidence


Scaffold for Potent and Balanced HDAC6/HDAC3 Dual Inhibitors

Procure 2-Fluoro-N-hydroxypyridine-3-carboxamide as a core scaffold for medicinal chemistry programs aiming to develop dual HDAC6/HDAC3 inhibitors. Its potent activity against both targets (HDAC6 IC50 = 20 nM; HDAC3 IC50 = 133 nM) makes it a superior starting point compared to more selective or less potent regioisomers [1].

Fluorinated Building Block for Structure-Activity Relationship (SAR) Studies

Use 2-Fluoro-N-hydroxypyridine-3-carboxamide as a key intermediate to explore the impact of ortho-fluorination on target binding and selectivity. The quantitative differences in potency between this compound and its non-fluorinated or 5-fluoro counterparts provide a clear basis for SAR exploration [2].

Probe Compound for Investigating HDAC6-Dependent Cellular Processes

Employ 2-Fluoro-N-hydroxypyridine-3-carboxamide as a chemical probe in cell-based assays to study HDAC6 function, given its well-defined nanomolar potency (IC50 = 20 nM) [1]. Its selectivity profile over HDAC3 (6.7-fold) allows for more nuanced investigations than non-selective inhibitors like Trichostatin A.

Intermediate for Synthesis of Advanced Fluorinated Heterocycles

Leverage the compound's unique 2-fluoropyridine-3-hydroxamic acid core as a versatile synthetic intermediate for generating libraries of novel fluorinated heterocycles with potential biological activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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